what is 16:0-16:0 PC-d31
what is 16:0-16:0 PC-d31
An In-Depth Technical Guide to 16:0-16:0 PC-d31 for Researchers, Scientists, and Drug Development Professionals
Introduction
16:0-16:0 PC-d31, also known as 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine, is a deuterated synthetic phospholipid. It is a derivative of dipalmitoylphosphatidylcholine (DPPC), a ubiquitous saturated phospholipid in eukaryotic cell membranes and the primary component of pulmonary surfactant.[1][2] The defining feature of 16:0-16:0 PC-d31 is the replacement of 31 hydrogen atoms with deuterium on one of the palmitoyl (16:0) acyl chains. This isotopic labeling makes it an invaluable tool in lipidomics, primarily serving as an internal standard for the accurate quantification of phospholipids in complex biological samples using mass spectrometry.[3]
This guide provides a comprehensive overview of the technical details of 16:0-16:0 PC-d31, including its physicochemical properties, its application in lipidomics workflows, and detailed experimental protocols.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of 16:0-16:0 PC-d31 is essential for its effective use in research. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C40H49NO8PD31 | [4] |
| Formula Weight | 765.23 | [4] |
| Exact Mass | 764.757 | [4] |
| Purity | >99% | [4] |
| Storage Temperature | -20°C | [4] |
| CAS Number | 56952-02-4 | [4] |
Application in Mass Spectrometry-Based Lipidomics
16:0-16:0 PC-d31 is predominantly used as an internal standard in quantitative lipidomics studies.[3] The addition of a known amount of this deuterated standard to a biological sample at the beginning of the experimental workflow allows for the correction of variability introduced during sample preparation and analysis. This includes sample loss during lipid extraction and variations in ionization efficiency in the mass spectrometer.[3]
The workflow for a typical lipidomics experiment involves several key stages, from sample preparation to data analysis. The use of a deuterated internal standard like 16:0-16:0 PC-d31 is integral to achieving accurate and reproducible quantification of endogenous lipids.
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of lipidomics experiments. Below are protocols for key experimental stages.
Lipid Extraction from Plasma (Folch Method)
This protocol is a widely used method for extracting lipids from biological fluids.[3]
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Sample Preparation: To 100 µL of plasma, add a known amount of 16:0-16:0 PC-d31 in a chloroform/methanol solution.
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Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
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Homogenization: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
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Phase Separation: Add 500 µL of 0.9% NaCl solution to the mixture and vortex again.
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Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
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Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.
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Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -20°C until analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines a general approach for the separation and detection of phospholipids.
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Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.[3]
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Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.[3]
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Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.[3]
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-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes for comprehensive lipid coverage.
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Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) is then performed on selected precursor ions to obtain structural information and confirm lipid identity. For phosphatidylcholines, a common approach in positive ion mode is to perform a precursor ion scan for m/z 184, which corresponds to the phosphocholine headgroup.[5]
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Data Analysis and Quantification
The accurate quantification of endogenous lipids relies on the comparison of their peak areas to that of the internal standard.
Caption: Logical relationship for the quantification of endogenous lipids.
Signaling Pathways and Further Applications
While the primary role of 16:0-16:0 PC-d31 is as an internal standard, its non-deuterated counterpart, DPPC, is a key player in various biological processes. DPPC is a major component of lipid bilayers and is crucial for the function of pulmonary surfactant, which reduces surface tension in the alveoli of the lungs.[1][6] Deficiencies in DPPC can lead to respiratory distress syndrome.[6]
Isotopically labeled lipids like 16:0-16:0 PC-d31 can also be used in studies of lipid metabolism and membrane dynamics. For instance, they can be used to trace the fate of phospholipids in metabolic pathways or to study the movement of lipids within and between cellular membranes.
Conclusion
16:0-16:0 PC-d31 is an essential tool for researchers in the field of lipidomics. Its use as an internal standard enables the accurate and precise quantification of phospholipids, which is critical for understanding the role of these molecules in health and disease. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this valuable research tool in a variety of scientific investigations.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
